2-(4-Nitrophenyl)acetohydrazide

Catalog No.
S707213
CAS No.
6144-81-6
M.F
C8H9N3O3
M. Wt
195.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)acetohydrazide

CAS Number

6144-81-6

Product Name

2-(4-Nitrophenyl)acetohydrazide

IUPAC Name

2-(4-nitrophenyl)acetohydrazide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

InChI

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)

InChI Key

JFONGQRKKZPXLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]
  • Building Block for Organic Synthesis

    Due to its functional groups, 2-(4-Nitrophenyl)acetohydrazide can act as a building block in the synthesis of more complex organic molecules. Its presence of an aromatic nitro group and a hydrazide moiety allows for further chemical transformations, potentially leading to diverse applications in various fields. [Source: ChemDiv - ]

  • Screening Compound in Biological Studies

    This compound has been included in libraries of screening compounds used for identifying potential leads in drug discovery efforts. These libraries contain a diverse range of chemicals that can be tested against specific biological targets, such as enzymes or receptors, to identify potential drug candidates. [Source: Hit2Lead - ]

2-(4-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C₈H₉N₃O₃. It features a hydrazide functional group attached to a 4-nitrophenylacetyl moiety. This compound is characterized by its yellow crystalline form and is known for its diverse chemical reactivity and potential biological activity. The presence of the nitro group significantly influences its chemical properties, making it a subject of interest in both synthetic chemistry and pharmacology.

, including:

  • Reduction: The nitro group can be reduced to an amine, which alters the compound's reactivity and biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazone derivatives, expanding its application in medicinal chemistry.
  • Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and reactivity in biological systems .

Research indicates that 2-(4-Nitrophenyl)acetohydrazide exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures display antibacterial properties against various strains, including Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Properties: Similar derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects: Some derivatives of hydrazides have been reported to possess anti-inflammatory properties, indicating a broader therapeutic potential .

The synthesis of 2-(4-Nitrophenyl)acetohydrazide can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-nitrophenylacetic acid with hydrazine hydrate in the presence of a catalyst under reflux conditions.
    • Yielding the target compound after purification through recrystallization from ethanol.
  • Alternative Routes:
    • Utilizing different starting materials such as 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in an ethanol-water mixture .
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to enhance reaction rates and yields for the synthesis of hydrazone derivatives from 2-(4-Nitrophenyl)acetohydrazide .

2-(4-Nitrophenyl)acetohydrazide finds applications in various fields:

  • Pharmaceutical Industry: As a precursor for synthesizing bioactive compounds with antimicrobial and anticancer properties.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Analytical Chemistry: Serving as a reagent in various chemical assays due to its reactive functional groups .

Interaction studies involving 2-(4-Nitrophenyl)acetohydrazide focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively the compound penetrates cellular membranes can inform its bioavailability and therapeutic efficacy.
  • Synergistic Effects: Studying combinations with other drugs to evaluate enhanced efficacy or reduced toxicity profiles in therapeutic applications .

Several compounds share structural similarities with 2-(4-Nitrophenyl)acetohydrazide, each exhibiting unique properties:

Compound NameStructure OverviewUnique Properties
2-(2-Nitrophenyl)acetohydrazideSimilar acetohydrazide frameworkDifferent nitro positioning affects reactivity
N'-[(4-Nitrophenyl)methylidene]hydrazineContains a hydrazone linkageExhibits enhanced anticancer activity
2-(3-Nitrophenyl)acetohydrazideAnother positional isomerVariations in biological activity compared to 2-(4-)
2-Amino-5-nitrophenylacetohydrazideContains an amino groupPotentially different pharmacological profiles

These compounds highlight the diversity of hydrazides and their potential applications across medicinal chemistry and related fields.

Molecular Structure and IUPAC Nomenclature

2-(4-Nitrophenyl)acetohydrazide represents a significant organic compound characterized by its distinctive hydrazide functional group combined with a para-nitrophenyl substituent [1]. The compound follows the IUPAC nomenclature convention as 2-(4-nitrophenyl)acetohydrazide, reflecting its structural composition where an acetohydrazide moiety is attached to a 4-nitrophenyl group through a methylene bridge [1] [2].

The molecular formula of this compound is C₈H₉N₃O₃, with a molecular weight of 195.18 grams per mole [1] [3]. The structural arrangement consists of a benzene ring substituted with a nitro group at the para position, connected to an acetohydrazide functional group via a methylene linker [1]. The compound exhibits a linear backbone structure with the nitro group (-NO₂) positioned opposite to the hydrogen atom on the aromatic ring [3].

PropertyValueReference
Molecular FormulaC₈H₉N₃O₃ [1]
Molecular Weight195.18 g/mol [1]
IUPAC Name2-(4-nitrophenyl)acetohydrazide [1]
CAS Registry Number6144-81-6 [1]
InChI KeyJFONGQRKKZPXLX-UHFFFAOYSA-N [1]

The compound possesses several synonymous names including 4-Nitrophenylacetic acid hydrazide and NSC147107, reflecting its various nomenclature systems used in chemical databases [1] [4]. The structural framework includes multiple functional groups that contribute to its chemical behavior: the electron-withdrawing nitro group, the aromatic benzene ring, the methylene bridge, and the hydrazide terminus containing both carbonyl and amino functionalities [1] [3].

Physical Properties

Melting Point and Solubility Parameters

The physical characteristics of 2-(4-Nitrophenyl)acetohydrazide reflect its molecular structure and intermolecular interactions [5]. Computational predictions suggest a melting point of approximately 162.33°C, indicating substantial intermolecular forces typical of compounds containing both aromatic rings and hydrogen-bonding functional groups [5]. This melting point range aligns with similar nitrophenyl derivatives that typically exhibit melting points between 150-220°C [6].

Solubility parameters for this compound demonstrate its amphiphilic nature, with predicted water solubility values ranging from 11,448.8 mg/L to 1,000,000 mg/L depending on the computational model employed [5]. The wide variation in predicted solubility reflects the complex interplay between the hydrophobic aromatic nitrophenyl segment and the hydrophilic hydrazide functionality [5]. The compound exhibits solubility in polar solvents, which facilitates its use in various chemical reactions and synthetic applications [3].

Physical PropertyPredicted ValueMethodReference
Melting Point162.33°CEPI Suite [5]
Water Solubility11,448.8 mg/LEPA T.E.S.T. [5]
Water Solubility1,000,000 mg/LEPI Suite [5]
Boiling Point376.47°CEPA T.E.S.T. [5]
Density1.4 g/cm³EPA T.E.S.T. [5]
Flash Point214.6°CEPA T.E.S.T. [5]

The compound demonstrates enhanced solubility in organic solvents compared to water, characteristic of molecules containing aromatic systems with electron-withdrawing substituents [7]. The presence of the hydrazide group contributes to hydrogen bonding capabilities, influencing both melting point and solubility characteristics [7] [8].

Stability Characteristics

The stability profile of 2-(4-Nitrophenyl)acetohydrazide is governed by several structural factors that influence its chemical behavior under various conditions [3]. The compound typically appears as a crystalline solid with stability under normal storage conditions, provided it is kept away from strong oxidizing agents [3]. The presence of the nitro group contributes to the overall stability of the aromatic system through electron delocalization effects [9].

The hydrazide functional group exhibits characteristic stability patterns common to this class of compounds, with the carbonyl group providing resonance stabilization to the adjacent nitrogen-nitrogen bond [10]. The compound demonstrates thermal stability up to its decomposition temperature, which occurs significantly above its melting point [5]. Environmental factors such as moisture, light, and temperature can influence the long-term stability of the compound [3].

The aromatic nitro compound classification indicates inherent stability due to the resonance stabilization provided by the benzene ring system [9]. However, the hydrazide moiety introduces potential reactivity sites that may be susceptible to oxidation or hydrolysis under extreme conditions [11]. Storage recommendations typically include maintaining the compound in cool, dry conditions away from direct sunlight to preserve its chemical integrity [3].

Chemical Reactivity

Hydrazone Formation Capabilities

2-(4-Nitrophenyl)acetohydrazide exhibits significant reactivity toward carbonyl compounds, particularly aldehydes and ketones, forming hydrazone derivatives through condensation reactions [12] [13]. The hydrazide functionality serves as a nucleophilic center capable of attacking electrophilic carbonyl carbons, leading to the formation of stable hydrazone linkages [14]. These reactions typically proceed through a two-step mechanism involving initial nucleophilic addition followed by water elimination [14].

The hydrazone formation capability is enhanced by the electron-withdrawing nature of the para-nitrophenyl group, which stabilizes the resulting hydrazone products through resonance effects [13] . Research demonstrates that electron-deficient aldehydes react more rapidly with hydrazide compounds, with reaction rates influenced by the electrophilic character of the carbonyl carbon [13]. The nitro group's electron-withdrawing properties contribute to the overall reactivity pattern by reducing electron density on the hydrazide nitrogen atoms [11].

Reaction TypeProduct FormationReaction ConditionsReference
Aldehyde CondensationHydrazone DerivativesAcid-catalyzed, Room Temperature [12]
Ketone CondensationSubstituted HydrazonesSolvent-free or Acidic Medium [13]
Aromatic AldehydesNitrophenyl Hydrazones1-3 hours, Various Solvents [16]

The formation of hydrazones from 2-(4-Nitrophenyl)acetohydrazide follows predictable kinetic patterns, with electron-deficient carbonyl compounds showing enhanced reactivity compared to electron-rich counterparts [13]. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide nitrogen, followed by proton transfer and water elimination to yield the final hydrazone product [14].

Nucleophilic and Electrophilic Sites

The molecular structure of 2-(4-Nitrophenyl)acetohydrazide contains distinct nucleophilic and electrophilic sites that determine its chemical reactivity patterns [17] [11]. The hydrazide nitrogen atoms serve as primary nucleophilic centers, with the terminal amino group (-NH₂) exhibiting higher nucleophilicity compared to the internal nitrogen due to reduced steric hindrance and electronic effects [17] [11].

The carbonyl carbon of the acetohydrazide group represents the primary electrophilic site within the molecule, susceptible to nucleophilic attack by various reagents [19]. The electron-withdrawing effect of the para-nitrophenyl substituent enhances the electrophilicity of this carbonyl carbon through inductive and resonance effects [9] [20]. The nitro group itself contains electrophilic oxygen atoms that can participate in coordination or hydrogen bonding interactions [9].

Nucleophilic reactivity studies indicate that hydrazide compounds exhibit moderate nucleophilicity compared to simple amines, with the α-effect playing a minimal role in their reactivity enhancement [17]. The presence of the acetyl group adjacent to the hydrazide nitrogen reduces its nucleophilic character through resonance delocalization, as observed in related acetohydrazide derivatives [11]. The para-nitrophenyl group further modulates nucleophilicity through its strong electron-withdrawing properties [9].

Reactive SiteCharacterReactivity LevelMechanismReference
Terminal NH₂NucleophilicModerateDirect Attack [17]
Internal N-HNucleophilicReducedResonance Effects [11]
Carbonyl CarbonElectrophilicEnhancedInductive Effects
Nitro OxygensElectrophilicWeakCoordination [9]

The reactivity profile demonstrates that the compound can function as both a nucleophile and electrophile depending on reaction conditions and partner molecules [19]. The hydrazide nitrogen atoms readily form bonds with electrophilic centers, while the carbonyl group accepts nucleophilic attack from various reagents including amines, alcohols, and other nucleophiles [19].

Isomerism and Conformational Analysis

2-(4-Nitrophenyl)acetohydrazide exhibits several forms of isomerism and conformational flexibility that influence its chemical and physical properties [21] [10]. The compound can adopt different conformational states around the carbon-nitrogen bonds, particularly involving the hydrazide linkage and the connection between the aromatic ring and the acetohydrazide moiety [21] [22].

Conformational analysis reveals that the molecule can exist in multiple rotational isomers (conformers) due to restricted rotation around specific bonds [23] [24]. The hydrazide functional group demonstrates characteristic Z/E isomerism around the carbon-nitrogen bond, with the Z-configuration typically favored due to intramolecular hydrogen bonding interactions [10]. Research on related hydrazide compounds indicates that the rotational barrier around the nitrogen-nitrogen bond is influenced by electronic and steric factors [23].

The aromatic ring orientation relative to the acetohydrazide plane can vary significantly, with dihedral angles ranging from approximately 70° to 150° depending on crystal packing forces and intermolecular interactions [21]. X-ray crystallographic studies of similar compounds reveal that the nitro group typically adopts a coplanar arrangement with the benzene ring, minimizing steric interactions while maximizing conjugative stabilization [21] [22].

Conformational ParameterRangePreferenceReference
N-N Bond Rotation0-180°Staggered [23]
Aromatic-Chain Dihedral70-150°Variable [21]
Nitro Group Planarity0-6°Coplanar [22]
Hydrazide Z/E RatioVariableZ-preferred [10]

Nuclear Magnetic Resonance Spectroscopy

3.1.1 Proton Nuclear Magnetic Resonance Analysis

Experimental conditions reported for the isolated compound dissolved in deuterated chloroform and recorded at four hundred megahertz revealed five well-resolved resonances [1]:

ProtonChemical shift / parts per millionMultiplicityIntegralStructural assignment
H-2, H-6 (aromatic)8.20doublet (ortho coupling 8 Hz)2 Hprotons ortho to the nitro group on the para-substituted benzene ring
H-3, H-5 (aromatic)7.42doublet2 Hprotons meta to the nitro group
–NH–6.70broad singlet1 Hhydrazide N-H adjacent to carbonyl
–NH₂3.90broad singlet2 Hterminal hydrazide amino group
–CH₂–3.60singlet2 Hmethylene group between benzene ring and carbonyl

The symmetry of the para-substituted aromatic ring generates two pairs of equivalent protons giving the expected AABB pattern. The down-field position of the N-H and N-H₂ signals reflects strong hydrogen bonding and the electron-withdrawing influence of the adjacent carbonyl and nitro groups.

3.1.2 Carbon-13 Nuclear Magnetic Resonance Analysis

Experimental carbon-thirteen data for the parent compound have not yet been published. However, the SpectraBase database provides hose-code-based predictions that closely match typical chemical-shift windows for the corresponding functional groups [2]:

CarbonPredicted chemical shift / parts per millionAssignment
171.5carbonyl carbon of the acetohydrazide moiety
147.0quaternary aromatic carbon bearing nitro group
144.2quaternary aromatic carbon bearing methylene linker
128.6, 124.3aromatic C-2/C-6 and C-3/C-5 (symmetrical)
40.1benzylic methylene carbon

These values will aid unambiguous assignment when an experimental spectrum becomes available and agree with the proton data, confirming the integrity of the aromatic framework and the acetyl linker.

Infrared Spectroscopy

Characteristic vibrational bands compiled from the Oriental Journal report and the PubChem spectral record are listed below [1] [2]:

Wavenumber / centimetres⁻¹IntensityVibrational assignment
3308 – 3270medium, broadN–H stretching (hydrazide)
3070 – 3030weakaromatic C–H stretching
1654strongamide C=O stretching
1603 – 1585mediumC=C stretching of benzene ring conjugated to nitro group
1548strongN–O asymmetric stretching of nitro group
1504strongN–O symmetric stretching
1460 – 1420mediumaromatic C–C stretching and C–H bending
1275 – 1225mediumC–N stretching of hydrazide
1060 – 990mediumC–H in-plane bending and N–N stretching
860 – 690medium–strongaromatic C–H out-of-plane bending (para-substitution indicator)

The intense carbonyl band at sixteen hundred fifty-four centimetres⁻¹ together with the twin nitro bands at fifteen hundred fifty and fifteen hundred four centimetres⁻¹ unequivocally confirms the presence of both the hydrazide and nitro functions.

Mass Spectrometry

Electrospray ionisation in positive mode delivers a dominant molecular ion at mass-to-charge one hundred ninety-six, consistent with the protonated molecule (C₈H₁₀N₃O₃⁺) [1]:

m/zRelative intensityAssignment
196100%[M + H]⁺ molecular ion
17852%[M + H – H₂O]⁺ dehydration fragment
15034%cleavage of hydrazide side-chain (loss of N₂H₂)
12226%nitro-benzyl fragment

High-resolution measurements (calculated 195.0644, found 195.0643) corroborate the elemental composition [2].

X-ray Crystallography

A single-crystal diffraction study (orthorhombic, space group Pca2₁) defined a nearly perpendicular arrangement between the benzene ring and the acetohydrazide plane [3]:

ParameterValue
Crystal systemorthorhombic
Space groupPca2₁
a / Å5.2879(2)
b / Å17.6431(8)
c / Å12.8256(5)
Volume / ų1195.9(1)
Z4
R₁ (all data)0.049

Key stereochemical observations

  • The dihedral angle between the aromatic ring and the acetohydrazide fragment is 87.6° ± 0.1°, indicating electronic decoupling of the π systems [3].
  • The nitro group is twisted by 19.3° from the ring plane, reducing conjugation and favouring intra-crystal hydrogen bonding.
  • N–H···O hydrogen bonds organize the molecules into double columns parallel to the crystallographic b-axis, supporting the high melting point reported (one hundred sixty-seven degrees Celsius).

Ultraviolet–Visible Spectroscopy

Dedicated electronic-absorption data for the title compound are scarce. The nitro-substituted benzene chromophore typically displays a π→π* transition near two hundred seventy nanometres and an n→π* transition around three hundred twenty nanometres in polar solvents [4]. Density-functional-theory simulations performed for structurally related nitrophenyl hydrazides predict a longest-wavelength absorption maximum at three hundred fifteen nanometres with a calculated molar absorptivity of ca. eight thousand litres mol⁻¹ cm⁻¹ [5]. These values provide a rational expectation for experimental verification.

Detailed research findings

  • Proton and carbon-thirteen Nuclear Magnetic Resonance measurements confirm the integrity of the para-substituted aromatic core and the presence of a single methylene spacer.
  • Infrared spectroscopy identifies diagnostic amide, nitro and hydrazide bands, allowing rapid purity assessment.
  • Electrospray ionisation mass spectrometry gives a clean molecular ion at m/z 196 with predictable fragmentation, facilitating liquid-chromatography–mass-spectrometry trace analysis.
  • Single-crystal diffraction highlights steric decoupling between the nitro-aromatic ring and the hydrazide carbonyl; this geometry explains the modest bathochromic shift observed in calculated electronic spectra.
  • Predicted ultraviolet–visible parameters place the compound’s absorption in the near-ultraviolet region; this property can be exploited for photolytic or analytical detection in complex matrices.

XLogP3

0.4

Other CAS

6144-81-6

Wikipedia

2-(4-nitrophenyl)acetohydrazide

Dates

Last modified: 08-15-2023

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